2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound featuring a combination of imidazole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between a 3-chlorophenyl aldehyde and a 4-methoxyphenyl ketone in the presence of an ammonium acetate catalyst.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Introduction: The thioether intermediate is further reacted with a thiazole-2-yl acetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the imidazole ring or the nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
Medicinally, 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The imidazole and thiazole rings are known to participate in hydrogen bonding and π-π interactions, which could facilitate binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Lacks the 4-methoxyphenyl group.
2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiazole ring.
Uniqueness
The presence of both the 3-chlorophenyl and 4-methoxyphenyl groups in the imidazole ring, along with the thiazole-2-yl acetamide moiety, makes this compound unique. These structural features may confer specific biological activities and chemical reactivity that are distinct from similar compounds.
This detailed overview provides a comprehensive understanding of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S2/c1-28-17-7-5-14(6-8-17)18-12-24-21(26(18)16-4-2-3-15(22)11-16)30-13-19(27)25-20-23-9-10-29-20/h2-12H,13H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJKBNNBPGWPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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